8-(benzyloxy)-7-fluoro-5-iodoquinoline

Catalog No.
S6561905
CAS No.
1973491-04-1
M.F
C16H11FINO
M. Wt
379.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(benzyloxy)-7-fluoro-5-iodoquinoline

CAS Number

1973491-04-1

Product Name

8-(benzyloxy)-7-fluoro-5-iodoquinoline

Molecular Formula

C16H11FINO

Molecular Weight

379.2

8-(Benzyloxy)-7-fluoro-5-iodoquinoline is an organic compound characterized by a quinoline core with three significant substituents: a benzyloxy group at position 8, a fluorine atom at position 7, and an iodine atom at position 5. Its molecular formula is C16H11FINO, and it has a molecular weight of 379.2 g/mol. The presence of the benzyloxy group enhances the compound's lipophilicity, while the iodine and fluorine atoms contribute to its reactivity and electronic properties, making it a versatile compound in various

  • Substitution Reactions: The iodine atom can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation: The benzyloxy group can be oxidized to form a carbonyl group, which may alter the compound's reactivity.
  • Reduction: The quinoline ring can be reduced to yield tetrahydroquinoline derivatives, which may exhibit different biological activities .

Research indicates that compounds related to 8-(benzyloxy)-7-fluoro-5-iodoquinoline exhibit various biological activities. For instance, derivatives of quinoline have been studied for their potential as inhibitors of catechol O-methyltransferase (COMT), which is relevant in neurological disorders. The unique combination of substituents in this compound may enhance its selectivity and potency against specific biological targets .

The synthesis of 8-(benzyloxy)-7-fluoro-5-iodoquinoline typically involves several key steps:

  • Formation of the Quinoline Core: This can be achieved through traditional methods such as the Skraup synthesis or other cyclization techniques.
  • Iodination: The introduction of the iodine atom at position 5 is commonly performed using iodine monochloride or other iodinating agents under controlled conditions.
  • Fluorination: The fluorine atom at position 7 can be introduced through electrophilic fluorination methods.
  • Benzyloxy Group Introduction: The benzyloxy group is usually added via alkylation reactions involving benzyl alcohol and suitable bases or catalysts .

8-(Benzyloxy)-7-fluoro-5-iodoquinoline finds applications in various fields:

  • Pharmaceutical Research: It serves as a scaffold for developing new drugs targeting neurological disorders due to its potential inhibitory effects on COMT.
  • Chemical Synthesis: This compound is utilized as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Its unique properties make it suitable for applications in electronic materials and sensors.

Interaction studies involving 8-(benzyloxy)-7-fluoro-5-iodoquinoline focus on its binding affinity to various biological targets. For example, research has shown that quinoline derivatives can interact with metal ions, influencing their solubility and reactivity in biochemical assays. Studies also explore how modifications to the quinoline structure affect its pharmacokinetic properties and biological activity .

Several compounds share structural similarities with 8-(benzyloxy)-7-fluoro-5-iodoquinoline, each exhibiting unique properties:

Compound NameKey Features
8-HydroxyquinolineContains a hydroxyl group; used in metal ion chelation.
5-IodoquinolineLacks the benzyloxy and fluorine substituents; simpler structure.
7-FluoroquinolineOnly differs by the absence of iodine and benzyloxy groups; used in similar applications.
5-Chloro-8-hydroxyquinolineContains chlorine instead of iodine; studied for similar biological activities.

The uniqueness of 8-(benzyloxy)-7-fluoro-5-iodoquinoline lies in its combination of halogen substituents (fluorine and iodine) along with a bulky benzyloxy group, which enhances its lipophilicity and potential interactions with biological targets compared to other quinoline derivatives.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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